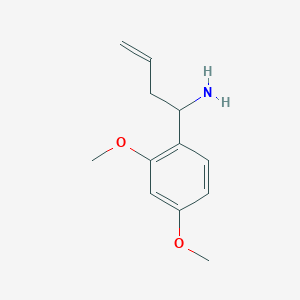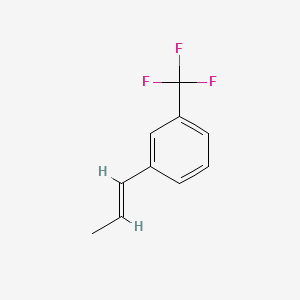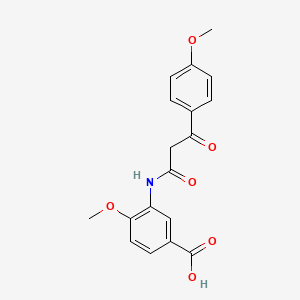
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and p-chlorophenyl compounds. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating to specific temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: For efficient and scalable production.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, DMSO.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
Pathways involved: Specific signaling pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Other compounds in the quinazolinone class with similar structures.
p-Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
61555-07-5 |
|---|---|
Molecular Formula |
C18H16BrClN4OS |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C18H15ClN4OS.BrH/c19-12-5-7-13(8-6-12)23-16(11-25-18-20-9-10-21-18)22-15-4-2-1-3-14(15)17(23)24;/h1-8H,9-11H2,(H,20,21);1H |
InChI Key |
GEIPNNPOIBTBRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








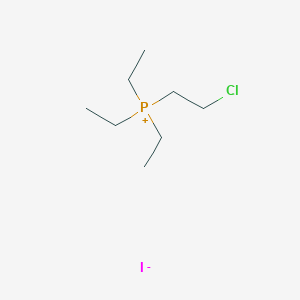
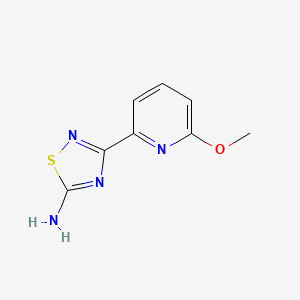
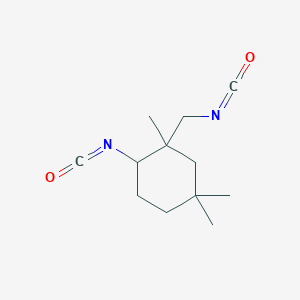
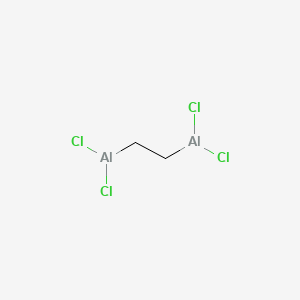
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
